molecular formula C14H18N2O B607879 2,2-Dimethyl-1-(5(R)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one CAS No. 2049872-86-6

2,2-Dimethyl-1-(5(R)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one

Cat. No. B607879
M. Wt: 230.31
InChI Key: NJQVSLWJBLPTMD-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of an organic compound includes its molecular formula, structural formula, and possibly its stereochemistry. The compound’s IUPAC name can also provide some insight into its structure .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. The overall yield, cost, and environmental impact are important considerations .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of organic compounds .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about its functional groups and reactivity .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity. Techniques like IR spectroscopy and UV/Vis spectroscopy can be used to study the compound’s chemical properties .

Scientific Research Applications

Chelating Properties and Analytical Applications

Pyrazole derivatives like 2,2-Dimethyl-1-(5(R)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one have practical value as analytical reagents, dyes, and medicinal substances. Antipyrine and its derivatives are known to be effective analytical reagents for d-metal ions such as Cd2+, Fe3+, Sc3+, Ti4+, Zn2+, Co2+, etc. The tetradentate antipyrine derivatives exhibit promising chelating abilities, making them suitable for the synthesis of organometallic coordination polymers (Babadeev & Stroganova, 2020).

Organic Ligands in Organometallic Synthesis

The synthesis of new tetradentate derivatives of antipyrine, such as the compound , is of high relevance for research. These derivatives serve as organic ligands in the synthesis of organometallic coordination polymers. The chelating ability of these derivatives enhances their potential as versatile ligands in organometallic chemistry (Babadeev & Stroganova, 2020).

Synthesis Methods and Characteristics

Research on the synthesis and characterization of these compounds, including their solubility in organic solvents, purity, and structural analysis through methods like mass spectrometry and Raman spectroscopy, is a critical area of investigation. The methods developed for their synthesis and purification are important for enhancing the understanding and application of these compounds in various scientific fields (Babadeev & Stroganova, 2020).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the hazards associated with a chemical, as well as safety precautions for handling and storage .

Future Directions

This could involve potential applications of the compound, or ways to improve its synthesis. For example, green chemistry principles could be applied to make the synthesis more environmentally friendly .

properties

IUPAC Name

2,2-dimethyl-1-[(3R)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQVSLWJBLPTMD-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1[C@H](CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2,2-Dimethyl-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1-(5(R)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-1-(5(R)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one
Reactant of Route 3
2,2-Dimethyl-1-(5(R)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-1-(5(R)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-1-(5(R)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one
Reactant of Route 6
2,2-Dimethyl-1-(5(R)-phenyl-4,5-dihydro-pyrazol-1-yl)-propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.